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molecular formula C9H13NO3 B8301324 2-Cyanoethyl 3-oxohexanoate

2-Cyanoethyl 3-oxohexanoate

Cat. No. B8301324
M. Wt: 183.20 g/mol
InChI Key: LNMXNJJQDMQJPV-UHFFFAOYSA-N
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Patent
US06211198B1

Procedure details

A mixture of ethyl 3-oxohexanoate (33.7 mmol) and 3-hydroxypropionitrile (28.1 mmol) were placed in a round bottom flask (magnetically stirred) equipped with a short distillation path. The resulting mixture was gradually heated to 180-205° C. in an oil bath. The distillate was collected. The mixture was then cooled to room temperature and the residue was distilled under reduced pressure to give 2-cyanoethyl 3-oxohexanoate.
Quantity
33.7 mmol
Type
reactant
Reaction Step One
Quantity
28.1 mmol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH2:9][CH2:10][CH3:11])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].OCC[C:15]#[N:16]>>[O:1]=[C:2]([CH2:9][CH2:10][CH3:11])[CH2:3][C:4]([O:6][CH2:7][CH2:8][C:15]#[N:16])=[O:5]

Inputs

Step One
Name
Quantity
33.7 mmol
Type
reactant
Smiles
O=C(CC(=O)OCC)CCC
Name
Quantity
28.1 mmol
Type
reactant
Smiles
OCCC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
192.5 (± 12.5) °C
Stirring
Type
CUSTOM
Details
(magnetically stirred)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were placed in a round bottom flask
CUSTOM
Type
CUSTOM
Details
equipped with a short distillation path
DISTILLATION
Type
DISTILLATION
Details
The distillate was collected
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to room temperature
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O=C(CC(=O)OCCC#N)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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